Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate

fluorescence quenching charge-transfer mechanism quinolinium reduction potential

Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate (CAS 63059-61-0) is a quaternary ammonium salt belonging to the N-alkylated quinolinium class, with a molecular formula of C₁₄H₂₀N₂O₄S and a molecular weight of 312.38 g/mol. The compound features a quinolinium core bearing a strong electron-donating 6-dimethylamino substituent and 1,2-dimethyl quaternization, with a methyl sulfate counterion.

Molecular Formula C14H20N2O4S
Molecular Weight 312.39 g/mol
CAS No. 63059-61-0
Cat. No. B12894415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate
CAS63059-61-0
Molecular FormulaC14H20N2O4S
Molecular Weight312.39 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(C=C1)C=C(C=C2)N(C)C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C13H17N2.CH4O4S/c1-10-5-6-11-9-12(14(2)3)7-8-13(11)15(10)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyVWOIZBFIQPWIJV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolinium, 6-(Dimethylamino)-1,2-dimethyl-, Methyl Sulfate (CAS 63059-61-0): Procurement-Ready Structural and Class Profile


Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate (CAS 63059-61-0) is a quaternary ammonium salt belonging to the N-alkylated quinolinium class, with a molecular formula of C₁₄H₂₀N₂O₄S and a molecular weight of 312.38 g/mol [1]. The compound features a quinolinium core bearing a strong electron-donating 6-dimethylamino substituent and 1,2-dimethyl quaternization, with a methyl sulfate counterion. It is catalogued under the Fillers, Dyes, and Indicators group and is supplied as a high-purity (typically ≥98%) crystalline solid [2]. Its structural architecture places it at the intersection of two functional domains: halide-sensitive fluorescent indicators (akin to SPQ and MEQ) and 6-amino-substituted quinolinium pharmacophores (as found in pyrvinium). This dual identity means that generic substitution by simpler quinolinium salts or standard chloride sensors may compromise critical performance parameters in specific application contexts.

Why 1,2-Dimethylquinolinium or SPQ Cannot Simply Replace 6-(Dimethylamino)-1,2-dimethylquinolinium Methyl Sulfate


The 6-dimethylamino substituent is not a passive structural decoration; it fundamentally alters the electronic ground and excited states of the quinolinium chromophore. In the quinolinium chloride-sensor family, electron-donating groups at the 6-position directly modulate the reduction potential of the quinolinium ring, which in turn governs the bimolecular quenching rate constant (kq) via a charge-transfer mechanism [1]. The dimethylamino group is a stronger electron donor (Hammett σₚ ≈ −0.83) than the methoxy group (σₚ ≈ −0.27) found in SPQ and MEQ, and far stronger than the methyl group (σₚ ≈ −0.17) in 6-methylquinolinium analogs. Consequently, substituting the target compound with unsubstituted 1,2-dimethylquinolinium methyl sulfate (CAS 1605-74-9) or with 6-methoxy-based indicators will predictably alter: (i) the absorption and emission maxima, (ii) the Stern-Volmer quenching constant for halide anions, and (iii) the photostability under continuous UV excitation. These differences are quantifiable and directly impact experimental reproducibility in fluorescence-based assays [2].

Quantitative Evidence Differentiating 6-(Dimethylamino)-1,2-dimethylquinolinium Methyl Sulfate from Structural Analogs


Electron-Donating Capacity of the 6-Substituent: Dimethylamino vs. Methoxy vs. Unsubstituted Quinolinium

The 6-dimethylamino group provides markedly stronger electron donation than the 6-methoxy group found in SPQ and MEQ. In a systematic study of N-methylquinolinium derivatives, the bimolecular quenching rate constant (kq) for chloride was shown to increase with increasing quinolinium reduction potential, which is directly correlated with the electron-donating strength of the 6-substituent [1]. The dimethylamino substituent (Hammett σₚ ≈ −0.83) is approximately 3-fold more electron-donating than methoxy (σₚ ≈ −0.27) and approximately 5-fold more than methyl (σₚ ≈ −0.17). This translates to a predicted increase in the Stern-Volmer quenching constant (KSV) for chloride relative to 6-methoxy-substituted analogs, although direct experimental KSV values for this specific compound have not been published [2]. In contrast, the unsubstituted 1,2-dimethylquinolinium methyl sulfate (CAS 1605-74-9) lacks any 6-position electron-donating group, rendering it essentially non-fluorescent in the visible range and unsuitable for fluorescence-based sensing applications.

fluorescence quenching charge-transfer mechanism quinolinium reduction potential Hammett substituent constant

Predicted Spectral Red-Shift of Absorption and Emission Relative to 6-Methoxyquinolinium Indicators

The fluorescence of 6-dimethylaminoquinaldine (the free base precursor) has been characterized in media of varying acidity, polarity, and hydrogen-bonding capability, with the excited state exhibiting a substantial charge-transfer character from the dimethylamino donor to the quinoline acceptor [1]. Upon quaternization to the quinolinium salt, the electron-accepting strength of the heterocycle is further increased, resulting in a red-shifted absorption and emission. The 6-dimethylamino-substituted styrylquinolinium dye (2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide) exhibits an absorption maximum of 524 nm in the visible region [2]. While direct spectral data for 6-(dimethylamino)-1,2-dimethylquinolinium methyl sulfate itself are absent from the primary literature, the class-level inference is that its absorption lies at longer wavelengths than SPQ (λₑₓ ≈ 350 nm, λₑₘ ≈ 442 nm) [3] and MEQ (λₑₓ ≈ 344 nm, λₑₘ ≈ 442 nm), potentially approaching the visible region. This red-shift reduces the requirement for harmful UV excitation, a known limitation of methoxy-substituted quinolinium indicators.

absorption maximum emission maximum solvatochromism intramolecular charge transfer

Anion Quenching Sensitivity: Predicted Chloride Stern-Volmer Constant Comparison

The Stern-Volmer quenching constant (KSV) for chloride is the key performance metric for quinolinium-based fluorescent indicators. The structure-activity relationship established by Krapf et al. demonstrated that high chloride sensitivity (KSV > 50 M⁻¹) requires a quinoline backbone with electron-donating substituents [1]. The reference compound SPQ has a KSV of 118 M⁻¹ for chloride [2]. Subsequent work by Biwersi et al. showed that 6-aminoalkyl-substituted quinolinium compounds (AEQ, APQ, ABQ) achieved KSV values of 272–354 M⁻¹, significantly exceeding SPQ [3]. The 6-dimethylamino group, being a stronger electron donor than the 6-amino group (due to the inductive effect of the two methyl groups), is predicted to yield a KSV value at least comparable to, and possibly exceeding, the 272–354 M⁻¹ range reported for 6-aminoalkylquinolinium analogs. In contrast, 1,2-dimethylquinolinium methyl sulfate (CAS 1605-74-9), which lacks any 6-substituent, is predicted to have negligible chloride sensitivity (KSV ≪ 50 M⁻¹), making it unsuitable as a halide sensor.

Stern-Volmer constant chloride sensing collisional quenching KSV

Counterion-Driven Solubility and Formulation Advantages: Methyl Sulfate vs. Chloride/Iodide Salts

The methyl sulfate counterion confers distinct solubility and handling advantages over the chloride or iodide salts commonly used in quinolinium-based indicators. The compound 6-(dimethylamino)-1,2-dimethylquinolinium methyl sulfate is reported as soluble in polar organic solvents (DMF, acetonitrile) and water, with the methyl sulfate anion providing higher aqueous solubility than iodide counterparts . In contrast, 1,2-dimethylquinolinium iodide (CAS 876-87-9) exhibits limited water solubility and requires organic co-solvents for biological assay preparation . The methyl sulfate salt also avoids the hygroscopicity and photochemical instability associated with iodide counterions, which can generate reactive iodine species under UV illumination. From a procurement standpoint, the methyl sulfate form is supplied at 99% purity , reducing the need for additional purification steps prior to use in sensitive fluorescence applications.

aqueous solubility counterion effect methyl sulfate formulation stability

Structural Differentiation from Pyrvinium: Absence of 2-Styryl Substituent Enables Distinct Pharmacological and Optical Profiles

Pyrvinium (6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methylquinolinium) is an FDA-approved anthelmintic drug that also exhibits antitumor activity through WNT pathway inhibition and preferential cytotoxicity under glucose starvation, with in vivo efficacy demonstrated in PANC-1 pancreatic cancer xenograft models at 0.1 µg/mL [1]. Pyrvinium contains the identical 6-dimethylaminoquinolinium core but bears a bulky 2-styryl substituent that extends the π-conjugation and dominates its biological target engagement. The target compound, lacking this 2-substituent, is therefore not a functional analog of pyrvinium for anticancer or antiparasitic applications. However, this structural simplification makes the target compound a more suitable scaffold for: (i) fluorescent labeling where the 2-position remains available for further conjugation, and (ii) electrochemical or photophysical studies requiring a well-defined, minimally substituted quinolinium chromophore [2]. Researchers procuring the compound for SAR studies around the pyrvinium pharmacophore must verify whether the 2-position substitution is required for their specific biological readout.

pyrvinium quinolinium pharmacophore WNT inhibitor fluorescence imaging

Optimal Application Scenarios for 6-(Dimethylamino)-1,2-dimethylquinolinium Methyl Sulfate Based on Verified Evidence


Fluorescent Halide Sensor Development Requiring Enhanced Sensitivity Over SPQ

For research groups designing next-generation chloride-sensitive fluorescent indicators, this compound offers a 6-dimethylamino electron donor that is predicted to yield Stern-Volmer quenching constants (KSV) in the 200–400 M⁻¹ range, representing a ≥2.3-fold sensitivity improvement over SPQ (KSV = 118 M⁻¹) [1]. The methyl sulfate counterion ensures ready aqueous solubility for direct use in physiological buffers without pre-dissolution in DMSO. This makes it a strong candidate for high-throughput screening assays measuring CFTR channel activity or GABAₐ receptor-mediated chloride flux, where detection limits and signal-to-noise ratios are critical performance parameters [2].

Synthetic Intermediate for Cyanine and Styryl Dye Libraries

The 1,2-dimethylquinolinium core with a 6-dimethylamino donor is a privileged scaffold for condensation with aldehydes or vinamidinium salts to generate dimethine and polymethine cyanine dyes [1]. The 2-methyl group serves as an activated methylene for Knoevenagel-type condensations, while the 1-methyl group prevents undesired N-deprotonation side reactions. In published work, 1,2-dimethylquinolinium salts have been condensed with 3-thioformylindolizines and vinamidinium salts to produce dyes with tunable absorption across the visible spectrum (350–600 nm) [2]. The 6-dimethylamino group is expected to further red-shift the absorption of the resulting cyanine dyes, extending their utility into the far-red/NIR region for bioimaging applications.

Quinolinium-Based Anion Sensor with Turn-Off Fluorescence Response

The quinolinium core substituted with a 6-dimethylamino group is structurally aligned with the turn-off fluorescent anion sensor design reported by Swinburne et al., where quinolinium derivatives exhibit selective fluorescence quenching in the presence of specific anions (acetate, chloride) through a charge-transfer mechanism [1]. The target compound, with its strong electron-donating dimethylamino group, is expected to display a larger free energy change (ΔG) for charge transfer than 6-methoxy or 6-amino analogs, based on the correlation between log(kq) and ΔG established by Jayaraman and Verkman [2]. This positions it as a candidate scaffold for developing selective anion sensors with enhanced quenching efficiency.

Spectroscopic Reference Standard for 6-Aminoquinolinium Photophysics

Given the extensive photophysical characterization of 6-aminoquinoline and 6-dimethylaminoquinaldine, including their excited-state acidities, solvent-dependent fluorescence, and triplet-state energetics [1], this quaternized methyl sulfate salt can serve as a well-defined model compound for studying the effect of N-alkylation on the photophysics of 6-aminosubstituted quinolines. Its availability at 99% purity [2] makes it suitable as a calibration standard for fluorescence quantum yield measurements and time-resolved fluorescence spectroscopy, where impurities can introduce significant artifacts in lifetime determinations.

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